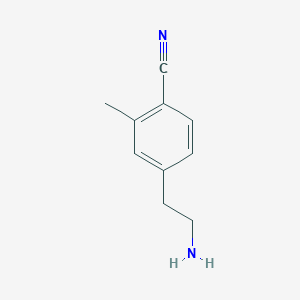

4-(2-Amino-ethyl)-2-methyl-benzonitrile

Description

4-(2-Amino-ethyl)-2-methyl-benzonitrile is a benzonitrile derivative featuring an aminoethyl substituent at the para position (C4) and a methyl group at the ortho position (C2) of the aromatic ring.

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2-methylbenzonitrile |

InChI |

InChI=1S/C10H12N2/c1-8-6-9(4-5-11)2-3-10(8)7-12/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

LWWIIKARFLCKBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCN)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

a) 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride ()

- Structure: Features a methoxyethylamino group (-OCH₂CH₂N(CH₃)) linked via a methylene bridge to the benzene ring.

- Key Differences : The substituent is bulkier and contains an ether linkage, enhancing polarity. The hydrochloride salt improves solubility in polar solvents.

b) 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile ()

- Structure: An ethylamino group bridges the benzonitrile ring and a 2-chlorophenyl moiety.

- The lack of a methyl group at C2 simplifies steric hindrance.

- Applications : Likely serves as a synthetic intermediate for bioactive molecules due to the chlorophenyl group’s prevalence in drug design .

c) 2-[4-(Azidomethyl)phenyl]benzonitrile ()

- Structure : Contains an azidomethyl (-CH₂N₃) group at the para position.

- Key Differences: The azide group offers click-chemistry compatibility, contrasting with the aminoethyl group’s nucleophilic properties.

- Crystallography: Crystal data (monoclinic, P1 space group, a=8.0763 Å) reveal a 46.4° dihedral angle between benzene rings, influencing packing and solubility .

d) 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile ()

- Structure: A diazenyl (-N=N-) linker connects the benzonitrile ring to a methylphenyl group with a hydroxyethylamino substituent.

- Key Differences: The azo group enables π-conjugation, useful in dyes. The hydroxyethylamino group enhances hydrophilicity compared to the target compound’s aminoethyl group .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.